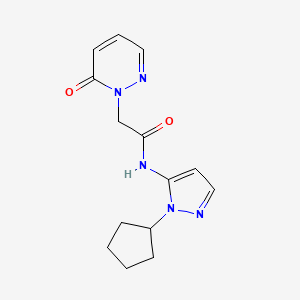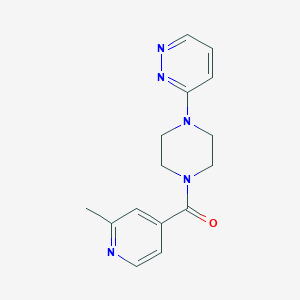![molecular formula C18H19FN2O2 B6975068 N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide](/img/structure/B6975068.png)
N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, an oxane ring, and a pyridine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Coupling with Pyridine Carboxamide: The final step involves coupling the oxane-fluorophenyl intermediate with 2-methylpyridine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-[4-(3-chlorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide
- N-[4-(3-bromophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide
- N-[4-(3-methylphenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide
Uniqueness
N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-13-11-14(5-8-20-13)17(22)21-18(6-9-23-10-7-18)15-3-2-4-16(19)12-15/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMBEILNCTYNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2(CCOCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-diethyl-5-[4-(3-fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B6974989.png)
![[4-(Hydroxymethyl)-4-methoxypiperidin-1-yl]-(2-prop-2-enoxyphenyl)methanone](/img/structure/B6974993.png)
![2-methoxy-4-[[(3-methoxy-1H-1,2,4-triazol-5-yl)amino]methyl]-6-prop-2-enylphenol](/img/structure/B6975001.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B6975002.png)
![5-(difluoromethoxy)-N-[3-(2-hydroxyethyl)oxolan-3-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B6975011.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B6975013.png)

![[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[2-(2,2-difluoroethyl)pyrazol-3-yl]methanone](/img/structure/B6975030.png)

![N-[[1-(4-bromophenyl)pyrazol-4-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6975054.png)

![2-methyl-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B6975075.png)
![3-[3-[3-(Cyclopropylmethyl)-4-oxoimidazolidin-1-yl]-3-oxopropyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6975084.png)
![2-(2-Propan-2-yloxypyridin-3-yl)oxy-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B6975089.png)
